REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]([N:8]([CH3:10])[CH3:9])[S:6][CH:7]=1.C1C[O:14]CC1.O>F[B-](F)(F)F.[Ag+]>[CH3:9][N:8]([C:5]1[S:6][CH:7]=[C:3]([CH2:2][OH:14])[N:4]=1)[CH3:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.186 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(SC1)N(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
5.73 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.[Ag+]
|
Type
|
CUSTOM
|
Details
|
After being stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solid mass was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The black residue was purified by silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=1SC=C(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |